8-Chloroquinoxaline-5-carbaldehyde
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Overview
Description
8-Chloroquinoxaline-5-carbaldehyde is a chemical compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. The presence of a chloro group at the 8th position and an aldehyde group at the 5th position makes this compound a unique derivative of quinoxaline .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroquinoxaline-5-carbaldehyde typically involves the condensation of 8-chloro-1,2-diaminobenzene with glyoxal. This reaction is carried out under acidic conditions to facilitate the formation of the quinoxaline ring .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: 8-Chloroquinoxaline-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can replace the chloro group under basic conditions.
Major Products:
Oxidation: 8-Chloroquinoxaline-5-carboxylic acid.
Reduction: 8-Chloroquinoxaline-5-methanol.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Scientific Research Applications
8-Chloroquinoxaline-5-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Chloroquinoxaline-5-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The chloro group can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Quinoxaline: The parent compound without any substituents.
8-Hydroxyquinoxaline: A derivative with a hydroxyl group at the 8th position.
8-Methylquinoxaline: A derivative with a methyl group at the 8th position.
Comparison: 8-Chloroquinoxaline-5-carbaldehyde is unique due to the presence of both a chloro and an aldehyde group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chloro group enhances its electrophilicity, while the aldehyde group provides a reactive site for further chemical modifications .
Properties
Molecular Formula |
C9H5ClN2O |
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Molecular Weight |
192.60 g/mol |
IUPAC Name |
8-chloroquinoxaline-5-carbaldehyde |
InChI |
InChI=1S/C9H5ClN2O/c10-7-2-1-6(5-13)8-9(7)12-4-3-11-8/h1-5H |
InChI Key |
GJGCTLQXXBLPMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1C=O)N=CC=N2)Cl |
Origin of Product |
United States |
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